molecular formula C9H9F3O2 B1655024 (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol CAS No. 306281-87-8

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol

Cat. No.: B1655024
CAS No.: 306281-87-8
M. Wt: 206.16
InChI Key: AJPLWVXTACBUHY-MRVPVSSYSA-N
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Description

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the resulting diol is then subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol undergoes various types of chemical reactions, including:

    Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the diol can yield the corresponding hydrocarbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: TsCl, SOCl2, or other halogenating agents.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-(Trifluoromethyl)benzyl alcohol: A related compound with a simpler structure, lacking the 1,2-ethanediol moiety.

    Trifluoromethylphenyl ketone: Another related compound with a ketone functional group instead of the diol.

Uniqueness

(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a 1,2-ethanediol moiety. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLWVXTACBUHY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234992
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306281-87-8
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306281-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-trifluoromethylmandelic acid (1.0 g, 4.54 mmol) in tetrahydrofuran was added lithium aluminum hydride (0.36 g, 9.54 mmol). The reaction mixture was refluxed for 1.5 hours. The reaction mixture was quenched with sat. ammonium chloride solution, filtered, concentrated to yield 0.8 g of 1-(4-trifluoromethylphenyl)ethane-1,2-diol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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